N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as HTMT-2, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that was first synthesized in 2003 and has since been used in various studies to investigate its potential applications in the field of biochemistry and pharmacology.
Scientific Research Applications
- The compound’s structural features suggest potential antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative stress. Further studies are needed to elucidate its mechanisms and assess its efficacy in combating oxidative damage .
- Some derivatives containing imidazole moieties, similar to our compound, have demonstrated anti-fibrotic properties. These compounds may inhibit fibrosis-related processes, making them promising candidates for treating fibrotic diseases .
- In vitro evaluations have revealed that certain analogs of this compound exhibit antitumor effects against various cancer cell lines. Notably, compound 14 displayed significant activity against hepatocellular carcinoma (HepG2) cells .
- Additionally, compounds 16 and 22 showed potent activity against breast cancer cells (MCF-7), while compound 25 exhibited strong resistance against African green monkey kidney epithelial cells (VERO) .
- The compound’s core structure resembles quinazolinones. Researchers have synthesized related derivatives and explored their therapeutic potential. These derivatives may have applications beyond the scope of our compound .
- Computational modeling studies have investigated the binding interactions of this compound with specific protein targets. For instance, compound 24 forms hydrogen bonds with Arg184 and Lys179, stabilizing it within a binding pocket. These insights can guide drug design and optimization .
- The synthesis of novel heterocyclic compounds remains an exciting area of research. Our compound serves as a valuable precursor for creating diverse heterocycles, potentially leading to new drug candidates or functional materials .
Antioxidant Properties
Anti-Fibrotic Activity
Antitumor Potential
Quinazolinone Derivatives
Molecular Docking Studies
Novel Heterocyclic Compounds
properties
IUPAC Name |
N'-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-22-12-6-4-11(5-7-12)14(19)10-18-16(21)15(20)17-9-13-3-2-8-23-13/h2-8,14,19H,9-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSCSGGVSURWSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.